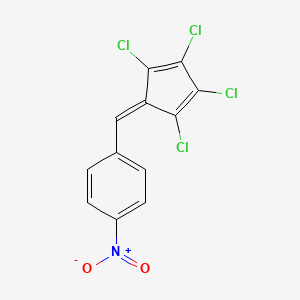
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane is a complex organic compound characterized by its unique structure, which includes a tetrachlorinated cyclopentadienylidene ring and a p-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane typically involves the reaction of tetrachlorocyclopentadiene with p-nitrobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and recrystallization, to obtain high-purity this compound.
化学反应分析
Types of Reactions
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
科学研究应用
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
相似化合物的比较
Similar Compounds
- (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)methane
- (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-methylphenyl)methane
- (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane
Uniqueness
Compared to similar compounds, (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane is unique due to the presence of the p-nitrophenyl group, which imparts distinct electronic and steric properties
属性
CAS 编号 |
63161-03-5 |
|---|---|
分子式 |
C12H5Cl4NO2 |
分子量 |
337.0 g/mol |
IUPAC 名称 |
1-nitro-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene |
InChI |
InChI=1S/C12H5Cl4NO2/c13-9-8(10(14)12(16)11(9)15)5-6-1-3-7(4-2-6)17(18)19/h1-5H |
InChI 键 |
IMKHPTXYFMGMDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=C(C(=C2Cl)Cl)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


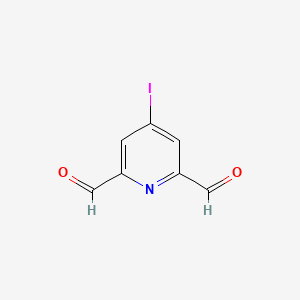
![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
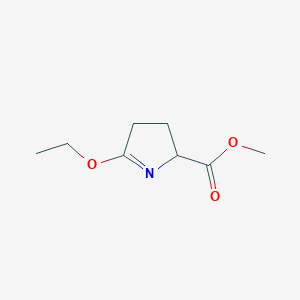
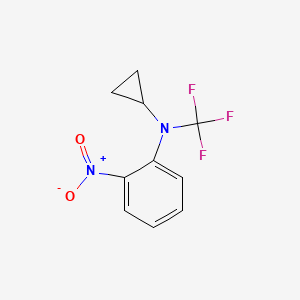
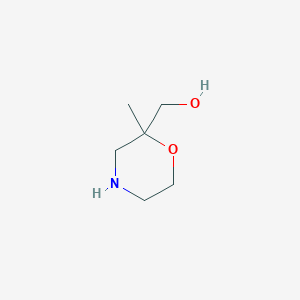
![4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol](/img/structure/B13972573.png)
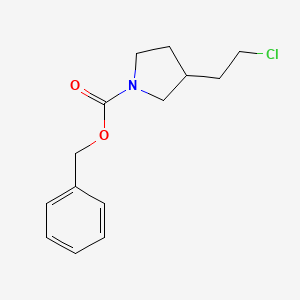
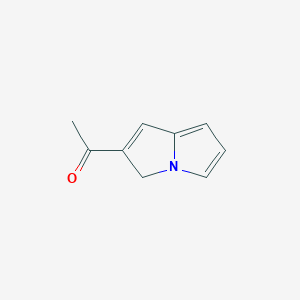
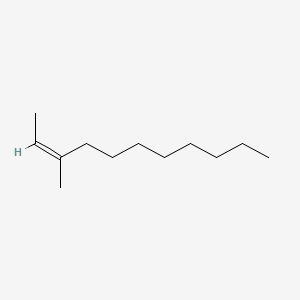
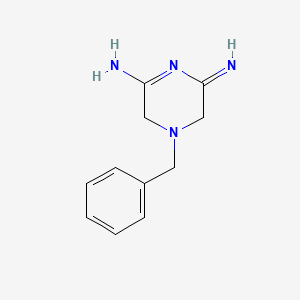

![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)

![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
